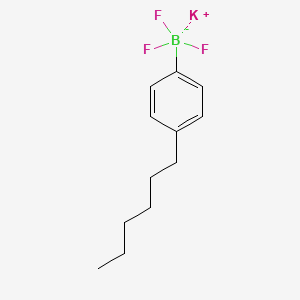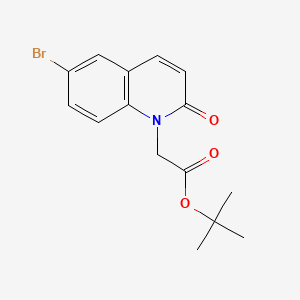![molecular formula C10H16BNO3 B15299439 [6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
[6-(Pentyloxy)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Pentyloxy)pyridin-3-yl]boronic acid: is an organoboron compound with the molecular formula C10H16BNO3. It is a derivative of pyridine, substituted with a pentyloxy group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron-containing reagent such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. .
Industrial Production Methods: Industrial production methods for [6-(Pentyloxy)pyridin-3-yl]boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, [6-(Pentyloxy)pyridin-3-yl]boronic acid can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products of reactions involving this compound are typically biaryl compounds or substituted alkenes, depending on the nature of the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Sensing Applications: Boronic acids are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.
Biology and Medicine:
Drug Development: Boronic acids, including [6-(Pentyloxy)pyridin-3-yl]boronic acid, are explored for their potential as enzyme inhibitors and therapeutic agents.
Protein Manipulation: Used in the modification and labeling of proteins, which is crucial for studying protein function and interactions.
Industry:
Mecanismo De Acción
The mechanism of action of [6-(Pentyloxy)pyridin-3-yl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acids: Other derivatives of pyridine with boronic acid groups at different positions.
Uniqueness:
Propiedades
Fórmula molecular |
C10H16BNO3 |
|---|---|
Peso molecular |
209.05 g/mol |
Nombre IUPAC |
(6-pentoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
Clave InChI |
YIULEZHSJSBHGX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)OCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)




